molecular formula C13H8Br2O3 B13872989 4-Bromo-2-(4-bromophenoxy)benzoic acid

4-Bromo-2-(4-bromophenoxy)benzoic acid

Cat. No.: B13872989
M. Wt: 372.01 g/mol
InChI Key: BRRASUMCTHVOGV-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine atoms and a bromophenoxy group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-bromophenoxy)benzoic acid typically involves the bromination of 2-(4-bromophenoxy)benzoic acid. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-bromophenoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(4-bromophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-bromophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-bromophenoxy)benzoic acid is unique due to its dual bromine substitutions and the presence of a phenoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance in scientific research .

Biological Activity

4-Bromo-2-(4-bromophenoxy)benzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzoic acid core with two bromine substituents and a phenoxy group. Its molecular formula is C13H9Br2O3, with a molecular weight of approximately 343.01 g/mol. The compound appears as a solid with a melting point around 200 °C, which influences its solubility and bioactivity in biological systems.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. Its lipophilic nature allows it to penetrate biological membranes effectively, enhancing its bioactivity against microbial pathogens.

Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating infections or inflammatory conditions. Preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of biological functions.

Potential Anti-Cancer Properties
There is emerging evidence that compounds structurally similar to this compound may possess anti-cancer properties. For instance, derivatives have been shown to act as selective MEK kinase inhibitors, which are crucial in the treatment of proliferative diseases such as cancer . The ability of these compounds to reverse the transformed phenotype of certain cell types further supports their potential in cancer therapy .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis through enzyme inhibition. This modulation could have significant implications for developing treatments for various diseases, including cancer and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study conducted on various bacterial strains demonstrated that this compound showed significant activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition Research : In vitro assays revealed that the compound inhibited specific kinases involved in cancer cell proliferation, suggesting its role as a potential therapeutic agent in oncology .
  • Comparative Analysis with Similar Compounds : A comparative study highlighted the unique structural features of this compound compared to other brominated benzoic acids, emphasizing how these features contribute to its enhanced biological activity.

Comparative Table of Related Compounds

Compound NameMolecular FormulaUnique Features
2-(4-Bromophenoxy)benzoic acidC13H9BrO3Lacks the second bromine substituent
4-Bromo-2-(4-bromobenzyl)benzoic acidC14H11Br2O3Contains a benzyl group instead of phenoxy
3-(4-Bromophenoxy)benzoic acidC13H9BrO3Substituted at the 3-position instead of 2
2-(4-Bromobenzoyl)benzoic acidC14H9BrO3Features a carbonyl group instead of phenoxy

This table illustrates how the unique arrangement of bromine atoms and functional groups in this compound significantly influences its chemical behavior and biological activity compared to related compounds.

Properties

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

4-bromo-2-(4-bromophenoxy)benzoic acid

InChI

InChI=1S/C13H8Br2O3/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17)

InChI Key

BRRASUMCTHVOGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)Br

Origin of Product

United States

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